molecular formula C21H26N2O3 B2720100 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide CAS No. 1396814-48-4

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide

Cat. No.: B2720100
CAS No.: 1396814-48-4
M. Wt: 354.45
InChI Key: OSUHZPWMCTXJKM-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide: is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a piperidine ring, and a phenylbutanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide typically involves multiple steps:

    Formation of the Furan-3-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under acidic conditions to form the furan-3-carbonyl intermediate.

    Piperidine Derivative Synthesis: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor such as 4-piperidone, which is then functionalized to introduce the furan-3-carbonyl group.

    Coupling Reaction: The furan-3-carbonyl piperidine intermediate is then coupled with 2-phenylbutanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed in the design of chemical probes to study biological pathways.

    Pharmaceutical Industry: Potential use in the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism by which N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in the body, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, pain, or neurological functions, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cinnamamide

Uniqueness

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its structural features allow for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-2-19(17-6-4-3-5-7-17)20(24)22-14-16-8-11-23(12-9-16)21(25)18-10-13-26-15-18/h3-7,10,13,15-16,19H,2,8-9,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUHZPWMCTXJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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